Methyl 3-(1H-indol-7-yl)acrylate
Description
Contextual Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry Research
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in chemistry. nih.gov This structural motif is a cornerstone in numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin. mdpi.com Its prevalence extends to a wide range of biologically active alkaloids, such as reserpine, which has been used as an antihypertensive agent. mdpi.comopenmedicinalchemistryjournal.com
In medicinal chemistry, indole derivatives are recognized for their extensive pharmacological activities, serving as the core structure for drugs with anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties. openmedicinalchemistryjournal.comresearchgate.net The versatility of the indole nucleus allows it to mimic protein structures, making it a highly valuable pharmacophore in drug discovery. nih.gov Consequently, the development of novel synthetic methods to create specifically substituted indoles is a central theme in organic synthesis, aiming to generate new molecular entities for therapeutic evaluation and as complex chemical building blocks. nih.govnih.gov
Overview of Methyl 3-(1H-indol-7-yl)acrylate as a Research Target
This compound (CAS No. 104682-97-5) is a functionalized indole that has been a subject of study primarily as a synthetic intermediate. bldpharm.commolaid.com The molecule incorporates an acrylate (B77674) group at the C7 position of the indole ring, a position that is synthetically challenging to functionalize due to the inherent electronic properties of the indole nucleus, which favor reactions at the C3 and C2 positions. rsisinternational.org
The presence of the methyl acrylate group, a versatile Michael acceptor and dienophile, makes this compound a useful building block for the synthesis of more complex molecules. Research involving this compound is often focused on modern synthetic methodologies, particularly transition-metal-catalyzed reactions that enable its formation.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 104682-97-5 | bldpharm.com |
| Molecular Formula | C12H11NO2 | lookchem.cn |
| Molecular Weight | 201.22 g/mol | bldpharm.com |
One notable application of this compound is its synthesis via the deprotection of a precursor, highlighting its role within a multi-step synthetic sequence. This is exemplified by the removal of a pivaloyl protecting group from methyl 3-(1-pivaloyl-1H-indol-7-yl)acrylate to yield the target compound, as detailed in research on C7-functionalization of indoles.
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| methyl 3-(1-pivaloyl-1H-indol-7-yl)acrylate | Triethylamine, Methanol (B129727), 12 hours | This compound | 96% |
Historical Development and Key Milestones in the Study of this compound
A direct historical timeline for this compound is not extensively documented, as it is not a landmark compound itself. Instead, its history is intrinsically linked to the broader story of indole synthesis and, more specifically, the development of methods for site-selective C-H functionalization.
Historically, the synthesis of substituted indoles relied on classical methods like the Fischer, Bischler, and Larock syntheses, which build the indole ring from acyclic precursors. beilstein-journals.org However, direct functionalization of a pre-formed indole ring at the C7 position has long been a significant challenge. rsc.org The natural reactivity of the indole ring directs electrophiles and other reagents to the C3 or C2 positions. rsisinternational.org
Early progress in accessing the C7 position was achieved through methods like directed ortho-metalation (DoM), where a directing group installed on the indole nitrogen guides a metalating agent to the adjacent C7 position. rsisinternational.orgrsc.org This represented a crucial step forward but often required harsh conditions and multi-step sequences to install and remove the directing group.
A major milestone in the field, enabling the efficient synthesis of compounds like this compound, has been the advent of modern transition-metal catalysis. rsc.org Specifically, ruthenium(II)-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of the C7-H bond under milder conditions. rsisinternational.orgnih.gov These advanced catalytic systems can utilize weakly coordinating directing groups to achieve high regioselectivity for C-C bond formations, such as alkenylation with acrylates. rsisinternational.orgnih.gov The development of such precise and efficient catalytic methods marks the key technological advance that allows for the practical synthesis and subsequent study of C7-substituted indoles like this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
104682-97-5 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-(1H-indol-7-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3 |
InChI Key |
XOLBSBOCRAAKLU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC1=CC=CC2=C1NC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 1h Indol 7 Yl Acrylate and Its Precursors
Classical and Established Synthetic Routes to Methyl 3-(1H-indol-7-yl)acrylate
Traditional methods for preparing C7-substituted indoles, which are precursors to this compound, often involve intricate, multi-step processes. These established routes typically depend on either constructing the indole (B1671886) scaffold with a pre-existing functional group at the 7-position or achieving regioselective functionalization of an already formed indole ring.
Multi-step Reaction Sequences for Indole Scaffold Construction and Acrylate (B77674) Functionalization
A foundational strategy for creating 7-substituted indoles is the construction of the indole ring from appropriately substituted benzene (B151609) derivatives. For example, the Bartoli indole synthesis utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to produce 7-substituted indoles. youtube.com Another classic named reaction, the Fischer indole synthesis, can be adapted by starting with a 2-substituted phenylhydrazine (B124118) to yield the desired 7-substituted indole core. nih.gov Once the 7-substituted indole is formed, the acrylate group can be introduced through reactions like the Heck coupling, where a 7-haloindole is reacted with methyl acrylate using a palladium catalyst.
Regioselective Functionalization at the 7-Position of the Indole Ring
Achieving selective functionalization at the C7 position of an indole ring is a well-known challenge in heterocyclic chemistry. rsc.org The electronic nature of the indole nucleus typically directs electrophilic substitution to the C3 position, making direct C7 functionalization difficult. rsc.orgacs.org
To overcome this, chemists often employ protecting groups on the indole nitrogen. These groups can influence the regioselectivity of subsequent reactions. A key strategy is directed ortho-metalation (DoM), where a directing group on the nitrogen guides a strong base to deprotonate the C7 position, allowing for the introduction of a functional group. rsc.org However, the development of methods for direct C-H arylation at the C7 position without the need for multiple reduction and oxidation steps is highly desirable. nih.gov
Modern and Advanced Synthetic Approaches
Recent progress in organic synthesis has concentrated on developing more atom-economical and efficient methods for functionalizing C-H bonds. These modern strategies provide a more direct pathway to C7-substituted indoles, bypassing the need for pre-functionalized starting materials or lengthy protecting group sequences. nih.govrsc.orgresearcher.life
Transition Metal-Catalyzed C7-H Functionalization Strategies
Transition metal catalysis has become a powerful tool for the direct functionalization of C-H bonds. rsc.org For the synthesis of C7-functionalized indoles, specific catalytic systems and directing group strategies have proven to be particularly effective. rsc.org
A significant advancement in the direct C7-functionalization of indoles is the use of ruthenium(II) catalysts. nih.govnih.gov Research has shown that a ruthenium(II) catalyst, when used with a directing group on the indole nitrogen, can effectively catalyze the direct alkenylation of the C7-H bond with activated alkenes like methyl acrylate. nih.govnih.gov This provides a direct and efficient route to compounds such as this compound.
A typical reaction involves an N-directing group on the indole, which coordinates to the ruthenium center and positions the catalyst near the C7-H bond. nih.gov In the presence of an oxidant, the catalyst facilitates the cleavage of the C7-H bond and subsequent coupling with methyl acrylate. nih.gov The directing group can later be removed to yield the final product. nih.govnih.gov
Table 1: Illustrative Data for Ru(II)-Catalyzed C7-Alkenylation of a Directed Indole
| Catalyst System | Directing Group | Alkene | Oxidant | Yield (%) |
| [Ru(p-cymene)Cl₂]₂ | Pyrimidinyl | Methyl Acrylate | AgOAc | High |
| Ru(II) biscarboxylate | Pivaloyl | Ethyl Acrylate | Cu(OAc)₂ | Good to Excellent |
This table is a generalized representation based on findings in the field and is for illustrative purposes.
The mechanism of the ruthenium(II)-catalyzed C7-H activation is thought to proceed through a cyclometalated intermediate. nih.gov The reaction begins with the coordination of the directing group on the indole nitrogen to the ruthenium center. acs.org This is followed by an intramolecular C-H activation, forming a ruthenacycle. nih.gov This step is crucial for the high regioselectivity at the C7 position. rsc.org
Once the ruthenacycle is formed, the alkene coordinates to the ruthenium center, followed by migratory insertion into the Ru-C bond and reductive elimination to release the C7-alkenylated product and regenerate the catalyst. nih.gov The high selectivity for the C7 position is due to the formation of a thermodynamically stable cyclometalated intermediate, a process guided by the directing group. nih.govacs.org
Scope and Limitations of Catalytic C7-H Functionalization
The direct functionalization of the C7–H bond of an indole is a challenging yet highly desirable transformation in organic synthesis. nih.govrsc.org The inherent reactivity of the indole ring typically favors functionalization at the C2 and C3 positions. rsc.orgacs.org However, the development of transition-metal-catalyzed, directing-group-assisted strategies has opened new avenues for selective C7-functionalization. rsc.orgacs.orgnih.gov
Ruthenium(II) biscarboxylate catalysis, for instance, has proven effective for the site-selective C7–H amidation and alkenylation of N-pivaloylindoles. nih.gov This method exhibits a broad substrate scope, tolerating various substituted indoles and acrylates to yield the desired C7-alkenylated products with excellent site selectivity. nih.gov The robustness of this catalytic system is further highlighted by its applicability to gram-scale synthesis and the traceless removal of the N-pivaloyl directing group. nih.gov
However, the scope of catalytic C7-H functionalization is not without its limitations. While C-N and C-C bond formations are well-established, other transformations like fluorination and trifluoromethylation have yielded less satisfactory results. nih.gov Furthermore, the electronic properties of the indole substrate can significantly influence the regioselectivity. Theoretical studies using density functional theory (DFT) have shown that for an unsubstituted N-acyl indole, C7-olefination is favored due to the higher nucleophilicity of the C7 atom. rsc.org Conversely, the presence of an electron-withdrawing group, such as a trifluoromethyl group at the C6 position, can shift the selectivity towards C2-olefination due to steric effects. rsc.org
The choice of the directing group is also critical. While N-pivolyl and N-P(O)tBu2 groups have been successfully employed for directing C7-functionalization, the development of more easily attachable and detachable directing groups remains an active area of research. acs.orgnih.gov
Palladium-Catalyzed Coupling Reactions for Acrylate Introduction
Palladium catalysis has been a workhorse in C-H functionalization chemistry, and its application in the synthesis of indole acrylates is no exception. The direct C-H alkenylation of indoles with acrylates represents a highly atom-economical approach to these valuable compounds. acs.orgmanchester.ac.uk
One strategy involves the use of a directing group on the indole nitrogen to guide the palladium catalyst to the desired C-H bond. For example, a 2-pyridylmethyl substituent on the indole nitrogen directs the palladium-catalyzed alkenylation specifically to the C2-position. rsc.org While this demonstrates the principle of directed C-H activation, achieving C7-selectivity requires different directing groups.
Research has shown that N-P(O)tBu2 and N-PtBu2 groups on the indole nitrogen can direct palladium-catalyzed olefination to the C7 position. acs.orgnih.gov These reactions typically involve the coupling of the N-protected indole with an acrylate derivative in the presence of a palladium catalyst and an oxidant.
Another powerful approach is the palladium-catalyzed carbonylative synthesis of indole derivatives. beilstein-journals.org While not a direct C-H acrylation, this methodology allows for the introduction of a carbonyl group which can then be further elaborated to an acrylate. For instance, palladium-catalyzed alkoxycarbonylation of aryl halides or triflates with carbon monoxide and an alcohol is a well-established method for synthesizing esters. beilstein-journals.org This can be adapted to indole systems, for example, through the palladium-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylaniline imines to produce indole-2-carboxylates. beilstein-journals.org
The table below summarizes key aspects of palladium-catalyzed reactions for introducing acrylate or related functionalities to the indole core.
| Reaction Type | Catalyst System | Directing Group | Position | Key Features |
| C-H Alkenylation | Pd(OAc)2 / Ligand | 2-Pyridylmethyl | C2 | Regiospecific for C2-substitution. rsc.org |
| C-H Olefination | Palladium Catalyst | N-P(O)tBu2 / N-PtBu2 | C7 | Enables direct C7-olefination. acs.orgnih.gov |
| Heterocyclization/Alkoxycarbonylation | Pd(II) Catalyst | - | C2 | Forms indole-2-carboxylates from 2-alkynylaniline imines. beilstein-journals.org |
| Carbonylative Suzuki Coupling | Pd(PPh3)4 | - | C2 | Synthesizes 2-aroylindoles from 2-gem-dibromovinylaniline. beilstein-journals.org |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. osti.govresearchgate.net The synthesis of this compound and its precursors is an area where these principles can be effectively applied.
Solvent-Free or Aqueous Media Syntheses
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reactions, often conducted under neat conditions, can lead to improved reaction rates, higher yields, and simplified work-up procedures. nih.gov For instance, the addition of indole to aldehydes can be achieved under solvent-free conditions at elevated temperatures, with calcium oxide playing a crucial role in promoting the reaction with paraformaldehyde. nih.gov While this specific example leads to bis(indolyl)methanes and other derivatives, the principle of solvent-free synthesis is applicable to various indole functionalizations.
The use of water as a solvent is another green alternative. While not explicitly detailed for the direct synthesis of this compound, the development of water-tolerant catalytic systems is a major goal in green chemistry.
Atom-Economy and Catalyst Efficiency Considerations
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. researchgate.net Direct C-H functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions, which often require pre-functionalized substrates and generate stoichiometric amounts of waste. acs.org
The catalytic C7-H alkenylation of indoles with acrylates is a prime example of an atom-economical reaction, where all the atoms of the reactants are incorporated into the final product, with the exception of the elements of a C-H and H-X bond. nih.gov
Catalyst efficiency is another critical factor. The development of highly active and robust catalysts that can operate at low loadings and be recycled and reused is a key objective. Ruthenium(II) and palladium(II) catalysts have shown high efficiency in the C7-functionalization of indoles. nih.gov Furthermore, the use of earth-abundant and less toxic metals as catalysts is a growing trend in sustainable synthesis. researchgate.net
The following table highlights green chemistry considerations in the synthesis of indole derivatives:
| Green Chemistry Principle | Application in Indole Synthesis | Benefits |
| Solvent-Free Reactions | Addition of indole to aldehydes under neat conditions. nih.gov | Reduced solvent waste, simplified work-up, potentially faster reactions. |
| Aqueous Media | Development of water-tolerant catalysts. | Environmentally benign solvent, improved safety. |
| Atom Economy | Direct C-H functionalization of indoles with acrylates. nih.govacs.org | Maximizes the incorporation of reactant atoms into the product, minimizes waste. |
| Catalyst Efficiency | Use of highly active Ru(II) and Pd(II) catalysts at low loadings. nih.gov | Reduced catalyst consumption, lower costs, and less metal contamination in the product. |
| Renewable Feedstocks | Using bio-derived starting materials. osti.govresearchgate.net | Reduced reliance on fossil fuels, improved sustainability. |
Chemo- and Regioselective Synthesis of Advanced Intermediates Preceding this compound
The synthesis of this compound often relies on the preparation of advanced intermediates where specific functional groups are introduced with high chemo- and regioselectivity. This is crucial for avoiding the formation of undesired isomers and simplifying purification processes.
A significant challenge in indole chemistry is controlling the regioselectivity of functionalization, particularly on the benzene portion of the molecule. acs.org The development of directing groups that can be temporarily installed on the indole nitrogen has been instrumental in achieving site-selective C-H functionalization. rsc.orgacs.orgnih.gov For example, the use of an N-P(O)tBu2 directing group allows for palladium-catalyzed arylation at the C7 position and copper-catalyzed arylation at the C6 position. acs.orgnih.gov
The choice of catalyst and reaction conditions also plays a pivotal role in determining the regioselectivity. For instance, a rhodium-catalyzed reaction can be tuned to favor either C7- or C2-olefination of N-acyl indoles by modifying the electronic properties of the indole substrate. rsc.org
Furthermore, the synthesis can proceed through a stepwise approach where a precursor to the acrylate moiety is first introduced at the C7 position. This could involve the introduction of a halide or a boronic ester at the C7 position, which can then be subjected to a cross-coupling reaction, such as a Suzuki or Heck reaction, to install the methyl acrylate group. This multi-step approach allows for greater control over the final structure of the molecule.
The following table provides examples of regioselective synthesis of functionalized indole intermediates:
| Reaction | Catalyst/Reagent | Directing Group | Position | Product |
| C-H Arylation | Palladium Catalyst | N-P(O)tBu2 | C7 | 7-Arylindole |
| C-H Arylation | Copper Catalyst | N-P(O)tBu2 | C6 | 6-Arylindole |
| C-H Olefination | Rhodium Catalyst | N-Acyl | C7 (unsubstituted indole) | 7-Olefinated Indole |
| C-H Olefination | Rhodium Catalyst | N-Acyl | C2 (6-CF3 substituted indole) | 2-Olefinated Indole |
Chemical Reactivity and Transformation Mechanisms of Methyl 3 1h Indol 7 Yl Acrylate
Reactions Involving the Acrylate (B77674) Moiety
The acrylate portion of Methyl 3-(1H-indol-7-yl)acrylate is an α,β-unsaturated ester, making it susceptible to a variety of addition reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles.
Michael Additions and Conjugate Addition Reactions
The Michael addition, a cornerstone of carbon-carbon bond formation, is a key reaction for the acrylate moiety. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, known as Michael donors, can be employed. The general mechanism proceeds in three steps: deprotonation of the Michael donor to form a nucleophile (often an enolate), conjugate addition of the nucleophile to the β-carbon of the acrylate, and subsequent protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
Indoles themselves are excellent Michael donors, typically reacting at the C3-position to form various indolyl derivatives. nih.gov While specific studies on the intermolecular Michael addition of another indole (B1671886) molecule to the acrylate of this compound are not extensively detailed in the provided results, the general reactivity of indoles as Michael donors is well-established. nih.govacs.org The reaction would be catalyzed by Brønsted or Lewis acids, or even under organocatalytic conditions. nih.govacs.org
Common nucleophiles used in Michael additions with acrylates include:
Stabilized Enolates: Enolates derived from compounds with two electron-withdrawing groups, such as malonic esters, are effective nucleophiles for Michael additions. youtube.com
Amines: Primary and secondary amines can act as nucleophiles in aza-Michael additions, attacking the β-carbon of the acrylate. youtube.com
Thiols: Thiols are also known to participate in conjugate additions to α,β-unsaturated systems.
The reactivity of acrylates in Michael additions can be influenced by the nature of the ester group and the substituents on the α and β carbons. researchgate.net
Table 1: Examples of Nucleophiles in Michael Additions
| Nucleophile Type | Example | Product Type |
|---|---|---|
| Stabilized Enolate | Diethyl malonate | 3-substituted propanoate derivative |
| Amine | Piperidine | 3-(piperidin-1-yl)propanoate derivative |
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The electron-deficient double bond of the acrylate moiety can participate as a dienophile in Diels-Alder reactions. In this [4+2] cycloaddition, the acrylate would react with a conjugated diene to form a six-membered ring. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile.
Furthermore, the acrylate can undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to construct five-membered heterocyclic rings. These reactions are a powerful tool for the synthesis of complex heterocyclic systems containing the indole nucleus.
Hydrogenation and Reduction Pathways
The carbon-carbon double bond of the acrylate moiety can be readily reduced through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The result is the saturation of the double bond to yield Methyl 3-(1H-indol-7-yl)propanoate.
Selective reduction of the ester functionality while preserving the double bond is more challenging but can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the double bond. youtube.com
Reactions Involving the Indole Core
The indole nucleus in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution on the indole ring is influenced by the directing effects of the existing substituent and the inherent reactivity of the indole positions.
Electrophilic Aromatic Substitution at Other Indole Positions
The indole ring generally undergoes electrophilic substitution preferentially at the C3 position. However, since the C7 position is already substituted in this compound, electrophilic attack will be directed to other available positions. The electron-donating nature of the nitrogen atom activates the pyrrole (B145914) ring towards electrophilic attack. The most likely positions for further substitution would be C2, C4, and C6. The acrylate group at C7, being electron-withdrawing, might have a deactivating effect on the benzene (B151609) ring, but the pyrrole ring is generally more reactive.
Common electrophilic substitution reactions for indoles include:
Vilsmeier-Haack Reaction: Formylation, typically at the C3 position, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.
Mannich Reaction: Aminomethylation using formaldehyde, a primary or secondary amine, and an acid catalyst.
Nitration and Halogenation: Introduction of nitro or halogen groups, though these reactions often require careful control of conditions to avoid side reactions and oxidation of the indole ring.
N-Functionalization and Protecting Group Strategies
The nitrogen atom of the indole ring is nucleophilic and can be functionalized through various reactions. This N-functionalization is often a crucial step in multi-step syntheses to protect the indole NH during subsequent reactions or to introduce specific functionalities.
Common N-functionalization and protection strategies include:
N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce an alkyl group on the nitrogen.
N-Acylation: Reaction with acyl chlorides or anhydrides to form an N-acylindole. This also serves as a protecting group.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or benzenesulfonyl chloride (BsCl), in the presence of a base to form stable N-sulfonyl derivatives. These are common protecting groups for the indole nitrogen.
N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a widely used protecting group due to its stability and ease of removal under acidic conditions.
The choice of protecting group depends on the stability required for subsequent reaction conditions and the ease of its eventual removal.
Table 2: Common Compound Names
| Compound Name |
|---|
| This compound |
| Methyl 3-(1H-indol-7-yl)propanoate |
| Diethyl malonate |
| Piperidine |
| Thiophenol |
| Palladium on carbon |
| Platinum oxide |
| Raney nickel |
| Diisobutylaluminium hydride |
| Lithium aluminum hydride |
| Phosphorus oxychloride |
| Dimethylformamide |
| Tosyl chloride |
| Benzenesulfonyl chloride |
Advanced Spectroscopic and Structural Characterization of Methyl 3 1h Indol 7 Yl Acrylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No published data were found detailing the 1H or 13C NMR chemical shifts or coupling constants for Methyl 3-(1H-indol-7-yl)acrylate.
Detailed 2D NMR Assignment for Structural and Conformational Elucidation
Information from 2D NMR experiments, such as COSY, HSQC, and HMBC, which are crucial for unambiguous assignment of proton and carbon signals and for determining the compound's conformation, is not available in the literature.
Solid-State NMR Studies for Crystalline Forms
There are no reports of solid-state NMR studies on any crystalline forms of this compound. Such studies would be necessary to understand the molecular arrangement and intermolecular interactions in the solid state.
Mass Spectrometry for Fragmentation Pathway Analysis
Specific mass spectrometry data for this compound, which would provide insight into its fragmentation behavior under ionization, could not be located.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
No high-resolution mass spectrometry data has been published, which would be required to experimentally confirm the elemental formula (C12H11NO2) with high accuracy.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Analysis
There are no available tandem mass spectrometry (MS/MS) studies. These experiments are essential for proposing and confirming fragmentation pathways, which helps in the detailed structural elucidation of the molecule by identifying characteristic fragment ions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
No experimental IR or Raman spectra for this compound have been documented. This data would identify the characteristic vibrational frequencies for its functional groups, such as the N-H stretch of the indole (B1671886), the C=O stretch of the ester, and the C=C stretch of the acrylate (B77674) moiety, and provide insight into the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis in the Crystalline State
The conformation of this compound in its crystalline form would be defined by the torsion angles between the indole ring and the methyl acrylate substituent. A key aspect of the analysis would be the planarity of the molecule. For instance, in the related isomer (E)-Methyl 3-(1H-indol-2-yl)acrylate, the molecule is observed to be nearly planar, with a root-mean-square deviation for non-hydrogen atoms of just 0.033 Å. iucr.org In contrast, the 3-yl isomer exhibits a greater deviation from planarity, with the indole and methyl acrylate mean planes inclined at an angle of 10.6(1)°. nih.govresearchgate.net
For this compound, analysis would focus on the dihedral angle between the plane of the indole ring system and the plane of the acrylate group. This would reveal any steric strain or intramolecular interactions that influence the molecule's preferred solid-state geometry. A data table summarizing key torsion angles would be generated from the crystallographic information file (CIF).
Table 1: Hypothetical Torsion Angles for this compound (Note: This table is a template and requires experimental data for population.)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|---|---|---|---|---|
| C8 | C7 | C=C | C(O)O | Data |
| C=C | C(O)O | O | CH3 | Data |
Intermolecular Interactions and Packing Arrangements
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular forces. For this compound, these interactions would likely be dominated by hydrogen bonding and potentially π-π stacking. The indole N-H group is a classic hydrogen bond donor, and the carbonyl oxygen of the acrylate group is an effective acceptor.
In the crystal structure of the 2-yl isomer, molecules are linked by N—H⋯O hydrogen bonds, forming chains. iucr.org The 3-yl isomer, however, features N—H⋯π interactions that link molecules into chains, which are further consolidated by weak C—H⋯O hydrogen bonds. nih.govresearchgate.net
Table 2: Hypothetical Intermolecular Hydrogen Bond Geometry (Note: This table is a template and requires experimental data for population.)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H···O | Data | Data | Data | Data |
| C—H···O | Data | Data | Data | Data |
D = donor atom; H = hydrogen; A = acceptor atom.
Investigations into Biological Activity of Methyl 3 1h Indol 7 Yl Acrylate Mechanistic and Target Focused in Vitro Studies
In vitro Enzyme Inhibition Studies
Identification of Target Enzymes and Inhibition Potency
There is no publicly available research identifying specific enzyme targets for Methyl 3-(1H-indol-7-yl)acrylate . Studies detailing its inhibitory potency (such as IC₅₀ values) against any particular enzyme have not been found in the scientific literature.
Mechanistic Aspects of Enzyme-Compound Interaction
In the absence of identified enzyme targets, there is no information on the mechanistic aspects of how This compound might interact with and inhibit enzymatic activity.
Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms
Assessment of Binding Affinity to Specific Receptors (e.g., Insulin (B600854) Receptor Activation Potential)
No receptor binding assays for This compound have been published in the available scientific literature. Therefore, data on its binding affinity (such as Kᵢ or Kₐ values) or its potential to activate specific receptors, including the insulin receptor, is not available.
Molecular Docking and Simulation of Ligand-Receptor Complexes
There are no published molecular docking or simulation studies that have investigated the interaction between This compound and any specific biological receptor. Such studies are contingent on initial findings from binding assays, which are not present.
Cell-Based Assays for Pathway Modulation (excluding toxicity/safety)
No cell-based assay results detailing the effects of This compound on the modulation of cellular pathways are available in the public domain. Research on its influence on specific signaling cascades or cellular processes has not been reported.
Analysis of Cellular Signaling Pathways Affected by the Compound
No research publications were found that investigated the effects of this compound on specific cellular signaling pathways. Consequently, there is no data available to populate a table on this topic.
Gene Expression and Protein Level Modulation Studies
There is a lack of published studies on the modulation of gene expression or protein levels in response to treatment with this compound. Therefore, no data on its effects on genetic or proteomic profiles is available.
Structure-Activity Relationships (SAR) for in vitro Biological Functions
Due to the absence of biological activity data for this compound, no structure-activity relationship studies have been conducted for this specific compound.
Identification of Key Pharmacophoric Features
Without any data on its biological targets or activity, the key pharmacophoric features of this compound remain unidentified.
Impact of Structural Modifications on in vitro Activity
No studies were found that synthesized and tested derivatives of this compound to assess the impact of structural modifications on its in vitro activity. Therefore, no data is available for this section.
Applications of Methyl 3 1h Indol 7 Yl Acrylate As a Synthetic Intermediate
Role in the Synthesis of Complex Natural Products
While specific examples of the direct use of Methyl 3-(1H-indol-7-yl)acrylate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is significant. Many alkaloids and other biologically active natural products feature a 7-substituted indole (B1671886) core. The acrylate (B77674) side chain of this compound can be chemically manipulated to construct the intricate side chains or additional ring systems found in these natural products. For instance, the acrylate could serve as a linchpin for building fused ring systems through intramolecular cyclization reactions, a common strategy in alkaloid synthesis.
Utility in the Construction of Bioactive Heterocyclic Scaffolds
The indole ring system is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds. mdpi.com The functional handles on this compound allow for its elaboration into more complex heterocyclic systems. The acrylate moiety can participate in cycloaddition reactions or serve as an anchor for annulation strategies, leading to the formation of novel fused indole heterocycles. These scaffolds are of great interest as they can be screened for a wide array of biological activities. The synthesis of diverse heterocyclic libraries from versatile starting materials is a cornerstone of modern drug discovery. mdpi.com
As a Versatile Building Block in Medicinal Chemistry Lead Generation
In the quest for new therapeutic agents, the generation of novel molecular entities for screening is paramount. This compound is a prime candidate for a building block in lead generation campaigns. Its structure contains key pharmacophoric elements: a hydrogen bond donor (the indole N-H), an aromatic system, and a Michael acceptor (the acrylate). These features can be systematically modified to create a library of analogues. For example, the indole nitrogen can be alkylated or acylated, and the acrylate ester can be converted to amides or other derivatives. This systematic derivatization allows for the exploration of the structure-activity relationship (SAR) of the resulting compounds, a critical step in identifying promising lead candidates. The indole scaffold itself is a key component in many compounds developed for their anti-inflammatory and analgesic properties. nih.gov
| Potential Bioactive Compound Class | Synthetic Transformation from this compound |
| Fused Indole Alkaloids | Intramolecular cyclization reactions |
| Polycyclic Aromatic Indoles | Cycloaddition reactions (e.g., Diels-Alder) |
| Indole-based Peptidomimetics | Amidation of the acrylate ester |
| Novel Heterocyclic Systems | Annulation strategies involving the indole and acrylate moieties |
Development of Novel Indole-Containing Compounds for Academic Exploration
Beyond its direct applications in drug discovery, this compound serves as a valuable tool for academic research. Its unique substitution pattern allows for the investigation of the fundamental reactivity and electronic properties of 7-substituted indoles. Researchers can utilize this compound to develop and test new synthetic methodologies, such as novel C-H activation or cross-coupling reactions. The synthesis of new indole-containing materials with interesting photophysical or electronic properties is another area of academic exploration where this compound could prove useful. While extensive studies on this specific isomer are limited, the broader class of indolyl acrylates has been investigated for the development of novel anticancer agents. sigmaaldrich.com
Design, Synthesis, and Comparative Study of Methyl 3 1h Indol 7 Yl Acrylate Derivatives and Analogues
Rational Design Principles for Structural Analogues with Modified Properties
The rational design of analogues of Methyl 3-(1H-indol-7-yl)acrylate is guided by established principles of medicinal chemistry aimed at modulating pharmacokinetic and pharmacodynamic properties. The indole (B1671886) nucleus itself is considered a "privileged structure," capable of binding to a multitude of receptors with high affinity. researchgate.net Modifications to this core, particularly at the less-explored C7 position, offer a pathway to novel chemical entities with potentially unique biological profiles.
The design principles for structural analogues focus on several key areas:
Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the indole ring can significantly alter the electron density of the aromatic system. This, in turn, can influence the compound's interaction with biological targets and its metabolic stability. For instance, the presence of halogen derivatives (F, Cl, Br) at the C7 position is known to affect cytotoxicity in some indole-based compounds. mdpi.com
Steric Hindrance and Conformational Restriction: The size and shape of substituents at the C7 position can be modified to probe the steric requirements of a target's binding site. Introducing bulky groups can enhance selectivity or, conversely, prevent binding. The acrylate (B77674) moiety itself introduces a degree of conformational flexibility that can be constrained through cyclization or the introduction of rigid linkers.
Hydrogen Bonding Capacity: The N-H of the indole ring is a key hydrogen bond donor. Analogues can be designed where this hydrogen is replaced with other groups to alter hydrogen bonding potential and, consequently, target affinity and solubility.
Bioisosteric Replacement: The acrylate group can be replaced with other bioisosteres, such as amides, sulfonamides, or other electron-withdrawing groups, to explore different interactions with target proteins while maintaining similar electronic properties.
The overarching goal of these design strategies is to systematically explore the chemical space around the this compound core to identify derivatives with improved potency, selectivity, and drug-like properties.
Synthetic Strategies for Diverse Derivatization of the Core Structure
The synthesis of this compound and its derivatives is challenging due to the inherent reactivity of the indole nucleus, which typically favors functionalization at the C2 and C3 positions. rsc.org However, several strategies have been developed for the regioselective functionalization of indoles at the C7 position.
A primary route to the target compound involves the use of a pre-functionalized indole, specifically a 7-haloindole. The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful method for this purpose. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction would involve coupling a 7-bromo or 7-iodoindole with methyl acrylate in the presence of a palladium catalyst and a base.
Recent advancements in C-H activation have also provided direct routes to C7-functionalized indoles, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net These methods often employ a directing group on the indole nitrogen to guide a transition metal catalyst, such as rhodium or iridium, to the C7 position for olefination or other coupling reactions. acs.orgthieme-connect.com
The diversity of derivatives can be achieved through several synthetic pathways:
Variation of the Alkene: A variety of substituted acrylates can be used in the Heck reaction to introduce different ester groups or other functionalities on the acrylate side chain.
Modification of the Indole Ring: The indole core can be substituted with various functional groups prior to the C7-functionalization step. This can be achieved through standard indole synthesis methods like the Fischer, Leimgruber-Batcho, or Japp-Klingemann syntheses. publish.csiro.aunih.gov
Post-synthesis Derivatization: The synthesized this compound can be further modified. For example, the indole nitrogen can be alkylated or acylated, and the ester of the acrylate can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
These synthetic approaches provide a versatile toolbox for creating a library of this compound analogues for further study.
Comparative Analysis of Chemical Reactivity and Stability of Derivatives
The chemical reactivity of this compound and its derivatives is dictated by the interplay of the indole nucleus and the acrylate moiety.
The indole ring is an electron-rich aromatic system susceptible to electrophilic attack, although the C7 position is less reactive than C3. The indole nitrogen can act as a nucleophile and can be deprotonated under basic conditions. The stability of the indole ring can be affected by strong acids and oxidizing agents.
The acrylate group is an α,β-unsaturated carbonyl system, which makes the double bond susceptible to nucleophilic conjugate addition (Michael addition). The ester functionality can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
A comparative analysis of the reactivity of different derivatives would consider:
Electronic Effects of Substituents: Electron-withdrawing groups on the indole ring would decrease the nucleophilicity of the ring and the indole nitrogen, potentially increasing stability towards oxidation but also affecting reactivity in other reactions. Conversely, electron-donating groups would enhance the reactivity of the indole ring.
Steric Effects: Bulky substituents at the C6 or N1 positions could sterically hinder reactions at the C7 position or on the acrylate side chain.
The stability of these compounds would need to be assessed under various conditions, including exposure to light, heat, and different pH ranges, as both the indole and acrylate moieties can be prone to degradation.
Comparative in vitro Biological Activity and SAR Refinement of Analogues
A comparative in vitro study of a library of this compound analogues would be essential to elucidate their structure-activity relationships (SAR). This would involve screening the compounds against a panel of relevant biological targets, such as protein kinases, which are often targeted by indole-based inhibitors, or in cell-based assays to assess properties like cytotoxicity against cancer cell lines.
The SAR refinement would focus on correlating specific structural modifications with changes in biological activity. For example:
Impact of Indole Substitution: The effect of different substituents at various positions of the indole ring (e.g., C4, C5, C6) on potency and selectivity would be determined.
Role of the Acrylate Moiety: The importance of the acrylate group could be probed by comparing the activity of the parent compound with its saturated analogue (Methyl 3-(1H-indol-7-yl)propanoate) or with derivatives where the acrylate is replaced by other functional groups.
Influence of Stereochemistry: If chiral centers are introduced, the activity of different stereoisomers would be compared.
The data gathered from these studies would be crucial for refining the initial design hypotheses and for guiding the development of more potent and selective drug candidates based on the this compound scaffold.
Below are hypothetical tables illustrating the kind of data that would be generated and analyzed in such a study.
Table 1: Synthesis of 7-Substituted Indole Precursors via Heck Coupling
| Entry | 7-Haloindole | Alkene | Catalyst | Base | Yield (%) |
| 1 | 7-Bromoindole | Methyl acrylate | Pd(OAc)2/PPh3 | Et3N | Data not available |
| 2 | 7-Iodoindole | Methyl acrylate | Pd(OAc)2/PPh3 | K2CO3 | Data not available |
| 3 | 7-Bromo-5-methoxyindole | Ethyl acrylate | PdCl2(PPh3)2 | NaOAc | Data not available |
This table illustrates a potential synthetic approach. Actual yields would need to be determined experimentally.
Table 2: Comparative in vitro Anticancer Activity of Hypothetical Analogues
| Compound | R1 | R2 | R3 | IC50 (µM) - Cell Line A | IC50 (µM) - Cell Line B |
| This compound | H | H | Me | Data not available | Data not available |
| Analogue 1 | 5-F | H | Me | Data not available | Data not available |
| Analogue 2 | H | N-Me | Me | Data not available | Data not available |
| Analogue 3 | H | H | Et | Data not available | Data not available |
This table represents a hypothetical SAR study. The IC50 values would need to be determined through in vitro testing.
Advanced Analytical Methodologies for Research on Methyl 3 1h Indol 7 Yl Acrylate
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool for the separation and purity assessment of pharmaceutical intermediates and active compounds. For a compound like Methyl 3-(1H-indol-7-yl)acrylate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) play crucial roles.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the premier technique for assessing the purity of non-volatile, thermally labile compounds like this compound. A typical HPLC method development would involve the systematic optimization of several parameters to achieve a robust and reliable separation of the main compound from its potential impurities, such as starting materials, isomers (e.g., indol-3-yl or indol-2-yl acrylates), and degradation products.
Method development would focus on:
Column Chemistry: A reversed-phase C18 column is often the first choice for indole (B1671886) derivatives due to its ability to separate compounds based on hydrophobicity. For instance, in the analysis of indole, a Synergi Fusion C18 column (4 µm, 250 × 2.0 mm) has been successfully used. nih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. For indole analysis, a mobile phase of 0.1% aqueous formic acid and methanol (B129727) with a gradient flow has proven effective. nih.gov
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is standard, allowing for the monitoring of the elution profile at multiple wavelengths. The indole ring system has a characteristic UV absorbance that can be exploited for sensitive detection.
Validation of the developed HPLC method is critical and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for Indole Derivatives
| Parameter | Example Condition |
|---|---|
| Column | C18, 4 µm, 250 x 2.0 mm nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Methanol nih.gov |
| Flow Rate | Gradient nih.gov |
| Detector | DAD or UV-Vis |
| Injection Volume | 10 µL nih.gov |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
While HPLC is ideal for the parent compound, GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or byproducts from the starting materials. For example, in the analysis of acrylic adhesives, GC-MS has been used to identify a wide range of volatile compounds. researchgate.net
The process involves:
Sample Preparation: This may involve dissolution in a suitable solvent or headspace analysis for very volatile impurities.
GC Separation: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used to separate the volatile components based on their boiling points and interactions with the column.
MS Detection: The mass spectrometer fragments the eluting compounds, providing a unique mass spectrum for each, which acts as a "fingerprint" for identification by comparison with spectral libraries.
Pyrolysis-GC/MS is another advanced technique that could be employed to study the thermal degradation products of this compound, providing insights into its stability. nih.gov
Table 2: Potential Volatile Impurities in Acrylate (B77674) Synthesis Amenable to GC-MS Analysis
| Compound | Potential Origin |
|---|---|
| Methyl Acrylate | Unreacted starting material restek.com |
| Toluene | Reaction solvent |
| Pyridine | Catalyst or base |
Quantitative Analysis Methods (excluding clinical/biological samples for human trials)
Accurate quantification of this compound is essential for process control and for the preparation of standards.
Spectrophotometric Quantification Techniques
UV-Vis spectrophotometry offers a rapid and straightforward method for the quantification of indole-containing compounds, leveraging their strong ultraviolet absorbance. For instance, a method for the determination of indole-3-methanol involves reaction with p-dimethylaminocinnamaldehyde to form a colored complex that can be measured spectrophotometrically. nih.gov A similar approach could potentially be developed for this compound.
A direct UV quantification method would involve:
Preparation of a standard curve using certified reference material of this compound at known concentrations.
Measurement of the absorbance of the sample solution at the wavelength of maximum absorbance (λmax).
Calculation of the concentration of the unknown sample by interpolation from the standard curve.
While simple, this method is susceptible to interference from other UV-absorbing impurities and is best suited for relatively pure samples.
Chromatographic Quantification with Certified Standards
HPLC and GC are the preferred methods for accurate quantification due to their ability to separate the analyte of interest from interfering substances. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.
The use of an internal standard is a common practice to improve the precision and accuracy of the quantification. In the LC-MS/MS analysis of indole, a deuterated analog (indole-d7) was used as the internal standard. nih.gov For this compound, a suitable internal standard would be a structurally similar compound with a different retention time. The availability of indole derivative reference materials is crucial for this purpose. chromadex.com
Table 3: Example of a Calibration Curve for Chromatographic Quantification of Indole nih.gov
| Concentration (ng/mL) | Response (Peak Area Ratio) |
|---|---|
| 1 | Value |
| 2 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 200 | Value |
| 500 | Value |
Note: Specific response values would be determined during method validation.
In-Process Monitoring Techniques for Synthetic Reactions
Monitoring the progress of the synthesis of this compound in real-time or near real-time is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for in-process monitoring. For example, the synthesis of Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate was monitored by TLC to track the consumption of starting materials and the formation of the product and byproducts. mdpi.com By spotting the reaction mixture on a TLC plate at different time points and eluting with an appropriate solvent system, the progress of the reaction can be visualized under UV light.
For more quantitative and automated in-process monitoring, techniques like process analytical technology (PAT) using in-situ probes (e.g., FT-IR or Raman spectroscopy) or automated HPLC sampling can be employed. These advanced methods provide continuous data on the reaction kinetics and impurity profiles, enabling tighter control over the manufacturing process.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for C7-H Functionalization
The direct functionalization of the C7 position of indoles represents a formidable challenge in synthetic organic chemistry due to the inherent electronic properties of the indole (B1671886) nucleus, which favor reactions at the C2 and C3 positions. rsc.orggoettingen-research-online.de The development of novel catalytic systems is paramount to overcoming this hurdle and enabling the efficient synthesis of C7-substituted indoles like Methyl 3-(1H-indol-7-yl)acrylate.
Recent advancements have demonstrated the potential of transition-metal catalysis for site-selective C-H activation. rsc.org Future research will likely focus on the following areas:
Earth-Abundant Metal Catalysts: While precious metals like rhodium and ruthenium have shown promise, their high cost and toxicity are significant drawbacks for large-scale applications. A major future direction will be the development of catalytic systems based on more earth-abundant and less toxic metals such as copper, iron, or nickel for the C7-functionalization of indoles.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and environmentally friendly alternative to traditional cross-coupling methods. Investigating the applicability of photoredox catalysis for the direct C7-alkenylation of indoles with acrylates could lead to more sustainable synthetic routes.
A summary of current and potential catalytic approaches is presented in the table below.
| Catalytic System | Directing Group Requirement | Potential Advantages | Future Research Focus |
| Rhodium(III) Catalysis | Often required (e.g., pivaloyl, N-imino) nih.govthieme-connect.com | High regioselectivity and good yields for alkenylation nih.gov | Development of removable or transient directing groups; catalyst optimization. |
| Ruthenium(II) Catalysis | Often required nih.gov | Versatile for C-N and C-C bond formation nih.gov | Expansion of substrate scope; application in flow chemistry. nih.gov |
| Electrochemical Rhodium Catalysis | Weakly coordinating directing group goettingen-research-online.de | Avoids chemical oxidants; sustainable goettingen-research-online.de | Broader substrate scope; electrolyte-free conditions. goettingen-research-online.de |
| Earth-Abundant Metal Catalysis | To be determined | Lower cost; reduced toxicity | Catalyst design and screening; mechanistic studies. |
| Photoredox Catalysis | Potentially avoidable | Mild reaction conditions; green chemistry | Development of suitable photocatalysts and reaction conditions. |
Deeper Mechanistic Insights into in vitro Biological Activity Pathways
While the specific biological activity of this compound is yet to be extensively reported, the indole scaffold is a well-established pharmacophore present in a vast array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netmdpi.com Future research should focus on elucidating the potential biological activity of this specific isomer and its derivatives.
Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways. nih.govmdpi.com For example, some indole-based compounds act as tubulin polymerization inhibitors. nih.gov Future studies should involve the synthesis of this compound and its analogues for screening against a panel of cancer cell lines. Mechanistic studies could then be employed to identify the specific molecular targets and signaling pathways affected, such as those involving protein kinases or dihydrofolate reductase. tandfonline.com
Anti-inflammatory and Antimicrobial Properties: The indole nucleus is also a key feature in anti-inflammatory and antimicrobial drugs. nih.govresearchgate.net The unique substitution pattern of this compound may confer novel interactions with biological targets involved in inflammation or microbial growth. In vitro assays to assess its inhibitory activity against key inflammatory mediators (e.g., COX enzymes) or various bacterial and fungal strains would be a crucial first step. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationship will be essential. This involves synthesizing a library of related compounds with variations in the ester group and substituents on the indole ring to understand how these modifications influence biological activity.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The translation of promising laboratory-scale syntheses to industrial production requires robust, scalable, and safe manufacturing processes. Flow chemistry and automated synthesis offer significant advantages over traditional batch methods in this regard.
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound could lead to improved reaction control, higher yields, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. nih.gov Ruthenium-catalyzed C7-H amidation of indoles has already been demonstrated in a scalable flow reaction, suggesting the feasibility of applying this technology to C7-alkenylation. nih.gov
Automated Synthesis Platforms: Automated synthesis platforms can accelerate the discovery and optimization of new indole derivatives. By integrating robotic systems with reaction design and analysis software, it is possible to rapidly synthesize and screen libraries of compounds based on the this compound scaffold. This high-throughput approach can significantly shorten the drug discovery timeline.
Exploration of New Synthetic Applications and Scaffold Diversity beyond Current Scope
The C7-functionalized indole core of this compound serves as a versatile building block for the synthesis of more complex molecular architectures.
Scaffold for Drug Discovery: The acrylate (B77674) moiety can be readily modified through various chemical transformations, such as Michael addition, cycloaddition, or polymerization, to generate a diverse range of new chemical entities for biological screening. nih.govacs.org
Synthesis of Natural Product Analogues: Many biologically active natural products contain a C7-substituted indole motif. acs.org this compound could serve as a key intermediate in the total synthesis or the preparation of analogues of these natural products, potentially leading to compounds with improved therapeutic properties.
Development of Molecular Probes and Materials: The unique photophysical properties of the indolyl acrylate chromophore could be exploited in the development of fluorescent probes for biological imaging or as building blocks for organic electronic materials.
Advanced Computational Modeling for Predictive Research and Virtual Screening
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, offering the potential to predict molecular properties and guide experimental work.
DFT Studies for Mechanistic Elucidation: Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanisms of catalytic C7-H functionalization. nih.govrsc.org Such studies can help in understanding the role of the catalyst, directing group, and reactants in determining the regioselectivity and efficiency of the reaction, thereby aiding in the design of improved catalytic systems.
Virtual Screening for Drug Discovery: Once the synthesis of this compound is established, virtual screening techniques can be employed to predict its potential biological targets. tandfonline.comacs.orgnih.gov By docking the compound into the binding sites of various proteins, it is possible to identify potential protein-ligand interactions and prioritize experimental testing. This approach can significantly accelerate the identification of new drug leads.
Predictive Modeling of Physicochemical Properties: Computational methods can also be used to predict the physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. This information is crucial for the early stages of drug development.
The table below summarizes the key computational approaches and their potential applications.
| Computational Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of C7-H functionalization. nih.govrsc.org | Understanding of reaction pathways; rational design of catalysts. |
| Molecular Docking | Virtual screening against biological targets. tandfonline.comnih.gov | Identification of potential protein targets; prediction of binding modes. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the compound in biological systems. tandfonline.com | Assessment of binding stability and conformational changes. |
| QSAR (Quantitative Structure-Activity Relationship) | Relating chemical structure to biological activity. | Predictive models for designing more potent analogues. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(1H-indol-7-yl)acrylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cross-dehydrogenative coupling (CDC) in continuous-flow microreactors, which enhances reaction efficiency and scalability. Key parameters include temperature control (40–60°C), solvent selection (e.g., DMF or THF), and catalysts like palladium or copper . For esterification steps, reagents such as DMAP and triethylamine are critical for activating carboxylic acid intermediates .
- Data Consideration :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50°C | ↑ Yield by 15% |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | ↑ Conversion |
| Reaction Time | 6–8 hours | Balances purity |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use 1H/13C NMR to confirm the indole C7 substitution and acrylate double bond geometry (E/Z). ESI-HRMS ensures molecular mass accuracy (±0.001 Da). Purity is assessed via UPLC (>99% area under the curve at 220–254 nm) .
- Critical Peaks :
- 1H NMR : δ 6.9–7.6 ppm (indole protons), δ 6.2–6.5 ppm (acrylate CH=CH) .
- IR : ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H indole) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme Inhibition : Kinetics studies with butyrylcholinesterase (BuChE) or acetylcholinesterase (AChE) to measure IC₅₀ values .
Advanced Research Questions
Q. How does the C7 substitution on the indole ring influence structure-activity relationships (SAR) in therapeutic applications?
- Methodology : Compare analogs with substitutions at C3, C5, or C7 positions. Use docking studies (AutoDock Vina) to assess binding affinity to targets like serotonin receptors or kinases. C7-substituted indoles show enhanced π-stacking with hydrophobic enzyme pockets .
- SAR Insights :
| Substituent Position | Bioactivity (IC₅₀, nM) | Target |
|---|---|---|
| C7 (Acrylate) | 120 ± 15 | BuChE |
| C3 (Methyl) | 450 ± 30 | AChE |
Q. What crystallographic techniques resolve conformational flexibility in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) with Mo-Kα radiation (λ = 0.71073 Å). Analyze dihedral angles between the indole and acrylate moieties to identify torsional strain. For example, a dihedral angle of 15–25° indicates planar alignment, enhancing stability in protein binding .
- Key Metrics :
- ORTEP diagrams reveal bond lengths (C-C: 1.34–1.48 Å) and angles .
- Thermal ellipsoids highlight regions of dynamic disorder .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodology : Use ADMET predictors (e.g., SwissADME) to estimate:
- LogP : ~2.5 (moderate lipophilicity).
- CYP450 inhibition : High risk for CYP3A4 (score > 0.8).
- Metabolic Sites : Demethylation of the acrylate ester is a primary pathway .
- Validation : Cross-reference with in vitro hepatocyte assays (e.g., human microsomes) to confirm metabolite formation .
Q. What strategies mitigate polymerization of the acrylate group during storage or reactions?
- Methodology :
- Inhibitors : Add 0.1% hydroquinone or TEMPO to block radical polymerization .
- Storage : Under argon at –20°C in amber vials to prevent light-induced degradation .
- Stability Data :
| Condition | Half-Life (Days) |
|---|---|
| Room Temperature | 7 |
| –20°C (Argon) | 90 |
Contradictory Data Analysis
Q. How to reconcile discrepancies in reported bioactivity across studies?
- Case Example : Some studies report IC₅₀ = 120 nM for BuChE inhibition , while others show weaker activity (IC₅₀ > 500 nM). Potential factors:
- Assay Conditions : Variations in buffer pH (7.4 vs. 8.0) or ionic strength.
- Stereochemical Purity : E/Z isomer ratios impact binding .
- Resolution : Standardize protocols (e.g., pH 7.4 PBS) and use chiral HPLC to isolate isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
